Valclavam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Valclavam is a member of the clavam family of antibiotics, which are characterized by their unique bicyclic structure that includes a beta-lactam ring fused to an oxazolidine ring. It is primarily known for its antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli. Valclavam is produced by certain species of Streptomyces, which are known for their ability to synthesize various bioactive compounds, including beta-lactam antibiotics. The compound has garnered attention due to its potential as a beta-lactamase inhibitor, enhancing the efficacy of other beta-lactam antibiotics by preventing bacterial resistance mechanisms.

The biosynthesis of valclavam involves several key enzymatic reactions that are part of the broader clavam biosynthetic pathway. Notably, clavaminate synthase catalyzes oxidative reactions that convert clavulanic acid into valclavam through a series of steps that include:

- Cyclization: Formation of the bicyclic structure.

- Oxidation: Introduction of functional groups that enhance biological activity.

- Dehydration: Removal of water to stabilize the structure.

Inhibition studies have shown that valclavam acts by blocking specific enzymes such as homoserine-O-succinyltransferase, which is crucial in methionine biosynthesis in bacteria, leading to growth inhibition .

Valclavam exhibits both bacteriostatic and fungistatic activities. Its primary mechanism involves inhibiting cell wall synthesis in bacteria, similar to other beta-lactam antibiotics. The compound has been shown to effectively inhibit Escherichia coli, leading to growth cessation without necessarily killing the bacteria outright . Furthermore, it is noted for its ability to inhibit various strains of bacteria that produce beta-lactamases, thus maintaining its effectiveness in resistant bacterial populations.

Valclavam can be synthesized through fermentation processes using Streptomyces clavuligerus or through semi-synthetic methods that modify precursor compounds derived from natural sources. The fermentation process typically involves:

- Cultivation: Growing Streptomyces species in nutrient-rich media.

- Extraction: Isolating valclavam from the fermentation broth.

- Purification: Using techniques such as chromatography to obtain pure valclavam.

Additionally, synthetic approaches may involve chemical modifications of clavulanic acid or other related compounds to enhance yield and activity.

Valclavam's primary application lies in its use as an antibiotic and as a beta-lactamase inhibitor in combination therapies with other beta-lactam antibiotics. It has potential applications in treating infections caused by resistant bacterial strains, particularly those associated with hospital-acquired infections. Moreover, ongoing research is exploring its use in agricultural settings as a fungicide and in veterinary medicine for treating infections in livestock.

Studies have shown that valclavam interacts with various bacterial enzymes, particularly those involved in cell wall synthesis and amino acid metabolism. Its ability to inhibit homoserine-O-succinyltransferase is significant as it disrupts methionine synthesis pathways, which are essential for bacterial growth and survival . Additionally, interaction studies indicate that valclavam can enhance the activity of other antibiotics when used in combination, making it a valuable candidate for further development in antibiotic therapies.

Valclavam shares structural and functional similarities with several other compounds within the clavam class and broader beta-lactam family. Here are some notable comparisons:

Valclavam's uniqueness lies in its specific inhibitory action against methionine synthesis and its potential effectiveness against resistant strains, distinguishing it from other clavam derivatives and traditional beta-lactams.

Despite extensive research on clavam metabolites, detailed X-ray crystallographic studies specifically focused on valclavam remain limited in the published literature [1] [2]. The structural elucidation of valclavam has primarily relied on nuclear magnetic resonance spectroscopy and mass spectrometry techniques rather than single-crystal X-ray diffraction analysis [3] [4]. This limitation stems from the challenges associated with obtaining suitable single crystals of valclavam for crystallographic analysis.

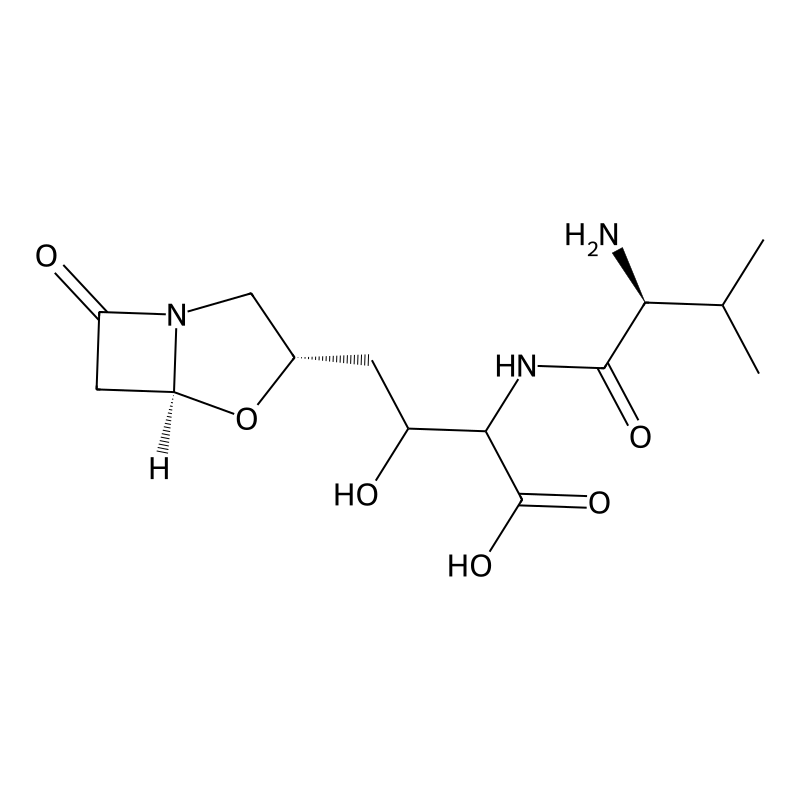

The three-dimensional conformational analysis of valclavam reveals a complex molecular architecture characterized by the distinctive 4-oxa-1-azabicyclo[3.2.0]heptane ring system fused with a peptide-like side chain [3] [4]. The bicyclic clavam core adopts a rigid conformation with defined stereochemistry at positions 3 and 5, specifically the 3S,5S configuration that distinguishes it from clavulanic acid [5] [6]. This stereochemical arrangement significantly influences the molecular geometry and biological activity profile of the compound.

Computational modeling studies have provided insights into the preferred conformations of valclavam in different environments. The molecule exhibits conformational flexibility primarily in the side chain region, where rotation around the peptide bonds can generate multiple low-energy conformers [7]. The clavam ring system maintains a relatively rigid structure due to the constraints imposed by the bicyclic framework and the presence of the oxygen heteroatom.

The molecular structure features several distinct regions that contribute to its overall three-dimensional architecture: the bicyclic clavam core, the threonine-like linker segment, and the terminal valine residue [3] [8]. Each of these components adopts specific conformational preferences that collectively determine the global shape and reactivity of the molecule.

Hydrogen Bonding Patterns and Rotatable Bond Count

Valclavam possesses a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7, indicating significant potential for hydrogen bonding interactions [3]. The hydrogen bond donors include the amino group from the valine moiety and hydroxyl groups present in the threonine-like segment. The acceptor sites encompass carbonyl oxygens from the β-lactam ring and amide groups, as well as ether oxygens within the clavam ring system.

The hydrogen bonding patterns in valclavam can be categorized into several distinct types based on their structural roles and geometric arrangements. Intramolecular hydrogen bonds contribute to the stabilization of the preferred molecular conformation, particularly interactions between the amino groups and nearby carbonyl acceptors [9] [10]. These internal hydrogen bonds help maintain the peptide backbone geometry and influence the overall molecular shape.

Intermolecular hydrogen bonding plays a crucial role in crystal packing and molecular recognition processes. The multiple hydrogen bonding sites enable valclavam to form extensive networks with surrounding molecules, including water molecules in hydrated crystal forms [9] [11]. These interactions are particularly important for understanding the compound's solubility properties and crystallization behavior.

The rotatable bond count of valclavam is 7, which places it in the category of moderately flexible molecules [3] [12]. This degree of rotational freedom primarily arises from the peptide side chain, where single bonds connecting the amino acid residues allow for conformational changes. The rotatable bonds include connections within the valine residue, the peptide linkages, and bonds within the threonine-like segment [13] [14]. This level of flexibility is significant for biological activity, as it allows the molecule to adopt conformations suitable for binding to various biological targets while maintaining structural integrity through the rigid clavam core.

Computed Physicochemical Parameters (XLogP3, Exact Mass)

The computed physicochemical parameters of valclavam provide essential insights into its molecular properties and potential biological behavior. The XLogP3-AA value for valclavam is -3.9, indicating a highly hydrophilic character [3] [15]. This negative partition coefficient suggests strong preference for aqueous environments over lipophilic phases, which is consistent with the presence of multiple polar functional groups including amino, hydroxyl, and carboxyl moieties.

The exact mass of valclavam is precisely determined as 329.15868546 Da, with the monoisotopic mass sharing the same value [3] [16]. This high-precision mass determination is crucial for analytical applications, particularly in mass spectrometry-based identification and quantification methods. The molecular weight is reported as 329.35 g/mol, accounting for the natural isotopic distribution of constituent elements [3] [17].

Additional computed physicochemical parameters reveal important molecular characteristics. The topological polar surface area is calculated as 142 Ų, which exceeds the typical threshold values associated with good oral bioavailability [3]. This large polar surface area reflects the numerous hydrogen bonding sites and polar functional groups present in the molecule. The heavy atom count of 23 indicates a moderately sized molecule with substantial molecular complexity, as evidenced by the complexity value of 497 [3].

The molecular formula C₁₄H₂₃N₃O₆ reveals the elemental composition, with a relatively high oxygen content contributing to the hydrophilic nature of the compound [3] [4]. The presence of three nitrogen atoms reflects the amino acid-derived structure, while the six oxygen atoms account for the various functional groups including carbonyls, hydroxyls, and ether linkages within the clavam ring system.

Stereochemical analysis indicates the presence of 3 defined atom stereocenters and 2 undefined atom stereocenters, highlighting the chiral nature of valclavam [3]. This stereochemical complexity is fundamental to its biological activity and distinguishes it from related clavam metabolites with different stereochemical configurations.

Comparative Analysis with Antipodal Clavam Metabolites

Valclavam belongs to the family of antipodal clavam metabolites, which are characterized by their 3S,5S stereochemistry in contrast to the 3R,5R configuration of clavulanic acid [5] [6] [18]. This stereochemical difference has profound implications for biological activity and represents a key distinguishing feature among clavam compounds.

The comparative analysis reveals that valclavam shares the common 4-oxa-1-azabicyclo[3.2.0]heptane core structure with other clavam metabolites but differs significantly in its side chain composition [5] [19]. While clavulanic acid possesses a simple carboxylic acid side chain, valclavam features a complex peptide-like structure derived from valine and threonine residues. This structural elaboration contributes to its distinct physicochemical properties and biological activity profile.

In terms of biological activity, the antipodal clavam metabolites, including valclavam, exhibit antibacterial and antifungal properties but lack the potent β-lactamase inhibitory activity characteristic of clavulanic acid [5] [20]. This activity difference is directly attributed to the stereochemical configuration at the ring junction, where the 3R,5R stereochemistry appears essential for β-lactamase inhibition, while the 3S,5S configuration confers antimicrobial activity through alternative mechanisms.

The biosynthetic relationship among clavam metabolites indicates a shared pathway up to the formation of clavaminic acid, after which the pathways diverge to produce either clavulanic acid or the antipodal clavams [5] [21]. Valclavam, along with other 5S clavams such as clavam-2-carboxylate, 2-hydroxymethylclavam, and 2-alanylclavam, represents products of this alternative biosynthetic route. The specific genes responsible for valclavam biosynthesis, including those in the cvm gene cluster, are distinct from but related to those involved in clavulanic acid production [5] [6].

Structurally, valclavam exhibits greater molecular complexity compared to simpler clavam metabolites like clavam-2-carboxylate or 2-hydroxymethylclavam. The incorporation of amino acid residues significantly increases the molecular weight and introduces additional functional groups that influence hydrogen bonding patterns and conformational flexibility. This structural elaboration may contribute to enhanced molecular recognition capabilities and altered pharmacological properties compared to simpler clavam analogs.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Röhl F, Rabenhorst J, Zähner H. Biological properties and mode of action of clavams. Arch Microbiol. 1987 May;147(4):315-20. PubMed PMID: 3304182.